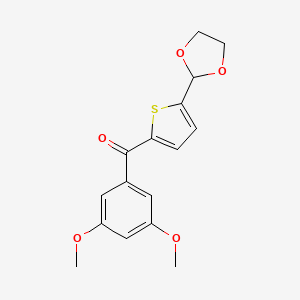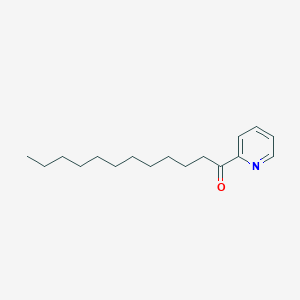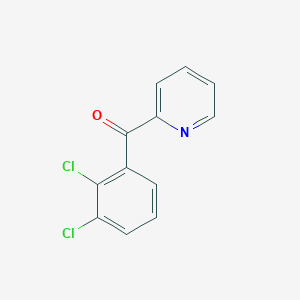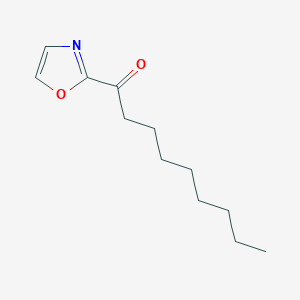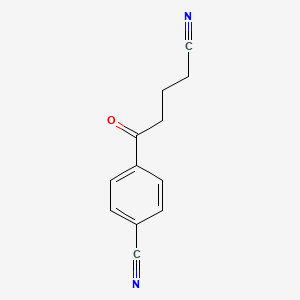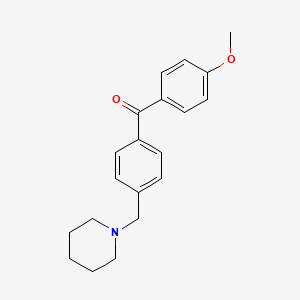
4-Methoxy-4'-piperidinomethyl benzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-4'-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Environmental Studies
4-Methoxy-4'-piperidinomethyl benzophenone, a benzophenone derivative, has been studied in environmental contexts. Zhou et al. (2018) explored its removal from water using tertiary amine-functionalized adsorption resins. This research is significant in environmental chemistry, particularly in water purification processes, where such compounds are detected and need to be removed effectively (Zhou et al., 2018).
Role in Analytical Chemistry
In analytical chemistry, methods have been developed to detect and quantify benzophenone derivatives in various samples. Tarazona, Chisvert, and Salvador (2013) presented a method for determining benzophenone-3 and its metabolites in human serum, which is essential for understanding human exposure to these compounds (Tarazona et al., 2013). Similarly, Ho and Ding (2012) described a method for determining benzophenone-type UV filters in aqueous samples, which is crucial for monitoring environmental contamination (Ho & Ding, 2012).
In Material Science
In material science, benzophenone derivatives have been used in the synthesis of novel materials. For instance, Acosta et al. (1996) investigated novel additives for polyethylene degradation, where benzophenone derivatives played a crucial role (Acosta et al., 1996).
Photoprotective Properties
Benzophenone derivatives are known for their photoprotective properties. Placzek et al. (2013) analyzed various benzophenone derivatives, including 2-hydroxy-4-methoxybenzophenone, for their phototoxic behavior (Placzek et al., 2013).
Pharmaceutical Applications
In the pharmaceutical domain, Wnuk and Kajta (2021) examined the impact of benzophenone-3, a similar compound, on the nervous system, which has implications for drug development and safety evaluation (Wnuk & Kajta, 2021).
Mécanisme D'action
Target of Action
It’s worth noting that benzophenones, in general, are known to interact with various biological targets .
Mode of Action
Benzophenones are known to interact with their targets through various mechanisms, including radical halogenation and nucleophilic substitution .
Biochemical Pathways
Benzophenones are known to influence various biochemical pathways .
Result of Action
Benzophenones are known to have diverse effects, such as inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism .
Action Environment
The action, efficacy, and stability of 4-Methoxy-4’-piperidinomethyl benzophenone can be influenced by various environmental factors. For instance, benzophenones are commonly employed as UV-filters in sunscreen cosmetic products, protecting the skin from the deleterious effects of the sun .
Analyse Biochimique
Biochemical Properties
4-Methoxy-4’-piperidinomethyl benzophenone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to act as a photo polymerization catalyst, which suggests its involvement in reactions that require light to initiate polymerization processes . Additionally, its structural analogs have shown diverse plant growth-regulating actions, such as inhibition of shoot and root growth, induction of chlorosis, and disturbance in phototropism or geotropism . These interactions highlight the compound’s potential in modulating biochemical pathways in both plant and animal systems.
Cellular Effects
The effects of 4-Methoxy-4’-piperidinomethyl benzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with specific proteins can lead to changes in gene expression, thereby altering cellular metabolism and function. The compound’s ability to induce chlorosis in plants indicates its potential to disrupt normal cellular processes, which could be leveraged for studying cellular responses to stress .
Molecular Mechanism
At the molecular level, 4-Methoxy-4’-piperidinomethyl benzophenone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as a photo polymerization catalyst suggests that it can interact with light-sensitive enzymes and proteins, leading to the initiation of polymerization reactions. Additionally, its structural properties allow it to bind to specific biomolecules, thereby modulating their activity and influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-4’-piperidinomethyl benzophenone can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzophenone-based compounds, including 4-Methoxy-4’-piperidinomethyl benzophenone, exhibit excellent photostability and light fastness, making them suitable for long-term experiments . The compound’s degradation products and their impact on cellular function need to be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of 4-Methoxy-4’-piperidinomethyl benzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it may cause toxic or adverse effects, including disruption of normal cellular processes and induction of stress responses . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in biochemical research.
Metabolic Pathways
4-Methoxy-4’-piperidinomethyl benzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its role as a photo polymerization catalyst suggests that it may participate in pathways that require light-induced reactions. Additionally, its interactions with specific enzymes can influence the overall metabolic balance within cells, affecting the production and utilization of key metabolites .
Transport and Distribution
The transport and distribution of 4-Methoxy-4’-piperidinomethyl benzophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
4-Methoxy-4’-piperidinomethyl benzophenone exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within cells can affect its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-23-19-11-9-18(10-12-19)20(22)17-7-5-16(6-8-17)15-21-13-3-2-4-14-21/h5-12H,2-4,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSCCUUZRKGVBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642677 |
Source


|
| Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-03-4 |
Source


|
| Record name | (4-Methoxyphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





